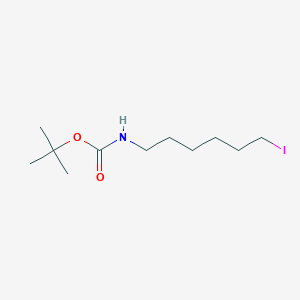

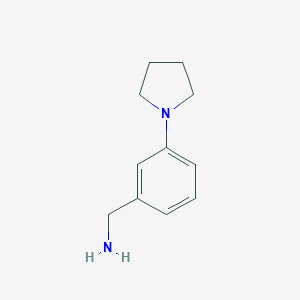

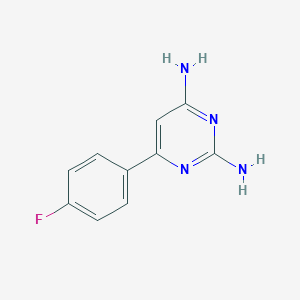

(3-Pyrrolidin-1-ylphenyl)methylamine

Overview

Description

(3-Pyrrolidin-1-ylphenyl)methylamine, also known as 3-PPM, is a synthetic compound that has been used in scientific research and in laboratory experiments. It is an analog of the neurotransmitter dopamine and has been studied for its potential applications in various areas.

Scientific Research Applications

Paraquat Poisonings and Treatment

Research on paraquat dichloride, a widely used herbicide, has shed light on its safety and the challenges in managing paraquat poisonings due to its high morbidity and mortality rates. The primary focus has been on understanding paraquat's mechanism of toxicity, particularly its accumulation and retention in the lungs, and exploring effective treatments for poisoning. Techniques for prognosis prediction are also a key area of study to develop clinical protocols for evaluating proposed therapies (Dinis-Oliveira et al., 2008).

Pyrrolidine in Drug Discovery

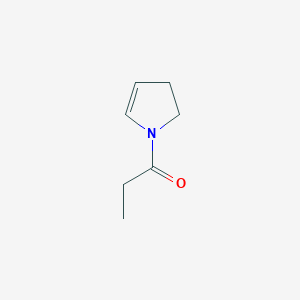

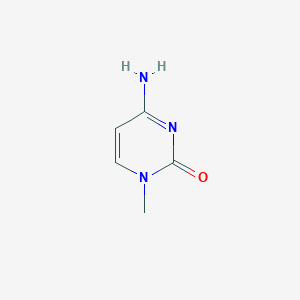

The pyrrolidine ring is extensively utilized in medicinal chemistry for developing compounds to treat human diseases. The saturated scaffold of pyrrolidine is advantageous for exploring the pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage. Various bioactive molecules characterized by the pyrrolidine ring and its derivatives have been reported, highlighting the influence of steric factors on biological activity and detailing synthetic strategies for new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).

Pyrrolizidine Alkaloid Biosynthesis and Diversity

Pyrrolizidine alkaloids, secondary metabolites found in the Asteraceae family, play a significant role in defense mechanisms against herbivores. Research into their biosynthesis in Senecio species has identified the key enzyme responsible for the synthesis of the first specific intermediate. This enzyme's gene was recruited following gene duplication, a process that occurred independently in several angiosperm lineages. The diversification of pyrrolizidine alkaloids shows little phylogenetic signal, indicating high conservation in the initial steps of the pathway but considerable plasticity in the biosynthesis of derivatively derived alkaloids (Langel et al., 2011).

Environmental and Health Risks of Pyrrolizidine Alkaloids

The presence of pyrrolizidine alkaloid-containing plants in honey production poses significant health risks, particularly to infants and fetuses. The extensive use of these plants has led to their detection in honey, raising concerns about the potential health impacts due to their genotoxic and teratogenic properties. This highlights the need for further investigation into the health risks associated with pyrrolizidine alkaloids in food products (Edgar et al., 2002).

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

One study suggested that a compound with a pyrrolidine-2-one scaffold might bind to the podophyllotoxin pocket of the protein gamma tubulin . This could potentially be a mechanism of action underlying its biological activity.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biological pathways due to their versatile nature .

Result of Action

The presence of the pyrrolidine ring in the compound suggests that it may have significant biological activity .

Properties

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTWTBYGOKOWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428144 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-70-5 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

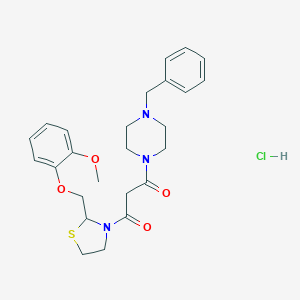

![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

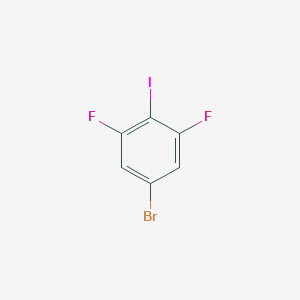

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)

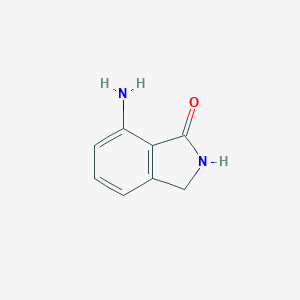

![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)